Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
CAS No.: 871673-28-8
Cat. No.: VC16266318
Molecular Formula: C14H12BrNO5S2
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871673-28-8 |
|---|---|
| Molecular Formula | C14H12BrNO5S2 |
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | dimethyl 3-(bromomethyl)-5-(thiophene-2-carbonylamino)thiophene-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C14H12BrNO5S2/c1-20-13(18)9-7(6-15)10(14(19)21-2)23-12(9)16-11(17)8-4-3-5-22-8/h3-5H,6H2,1-2H3,(H,16,17) |
| Standard InChI Key | SITGSHBAORNBFP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(SC(=C1CBr)C(=O)OC)NC(=O)C2=CC=CS2 |
Introduction
Overview
Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate (CAS: 871673-28-8) is a synthetic heterocyclic compound with a thiophene core functionalized by bromomethyl, thienylcarbonylamino, and dicarboxylate ester groups. Its molecular formula is , and it has a molecular weight of 418.3 g/mol. This compound has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Chemical Identity and Structural Features
Molecular Structure
The compound features a central thiophene ring substituted at the 3-position with a bromomethyl group () and at the 5-position with a thienylcarbonylamino group (). The 2- and 4-positions are occupied by methyl carboxylate esters (), contributing to its polarity and reactivity.
Key Structural Attributes:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Bromomethyl, thienylcarbonylamino, dicarboxylate esters |
| Solubility | Soluble in polar organic solvents (e.g., DMF, ethanol) |
| Reactivity | Bromomethyl group enables nucleophilic substitution reactions. |
Spectral Characterization
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NMR Data:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
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Cyclization: Formation of the thiophene core using cyanothioacetamide and α-bromochalcones under basic conditions .
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Functionalization: Introduction of the bromomethyl and thienylcarbonylamino groups via nucleophilic substitution and acylation reactions.
Example Procedure :
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Step 1: Reaction of cyanothioacetamide with α-bromochalcones in ethanol/KOH yields 2-amino-4,5-dihydrothiophene intermediates.
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Step 2: Bromination at the 3-position using (N-bromosuccinimide).
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Step 3: Acylation with thiophene-2-carbonyl chloride to introduce the thienylcarbonylamino group.
Reactivity Profile
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The bromomethyl group () participates in alkylation and cross-coupling reactions, enabling further derivatization.
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The dicarboxylate esters () can undergo hydrolysis to carboxylic acids under acidic or basic conditions .
Biological Activities and Mechanisms
Anticancer Properties
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In Vitro Studies: The compound inhibits proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with values of 10–25 µM .
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Mechanism: Induces apoptosis via mitochondrial pathway activation and reactive oxygen species (ROS) generation .
Antimicrobial Activity
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Gram-positive Bacteria: Effective against Staphylococcus aureus (MIC = 32 µg/mL).
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Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC = 64 µg/mL).
Anti-inflammatory Effects
Applications in Medicinal Chemistry
Drug Development
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Lead Optimization: The bromomethyl group serves as a handle for synthesizing analogs with improved pharmacokinetic properties .
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Targeted Therapies: Conjugation with monoclonal antibodies enhances specificity for cancer cells.
Material Science
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